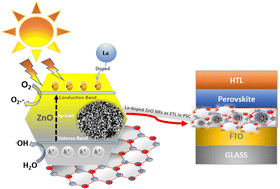Dopant engineering for ZnO electron transport layer towards efficient perovskite solar cells
RSC Advances Pub Date: 2023-11-17 DOI: 10.1039/D3RA04823C
Abstract
The conventional electron transport layer (ETL) TiO2 has been widely used in perovskite solar cells (PSCs), which have produced exceptional power conversion efficiencies (PCE), allowing the technology to be highly regarded and propitious. Nevertheless, the recent high demand for energy harvesters in wearable electronics, aerospace, and building integration has led to the need for flexible solar cells. However, the conventional TiO2 ETL layer is less preferred, where a crystallization process at a temperature as high as 450 °C is required, which degrades the plastic substrate. Zinc oxide nanorods (ZnO NRs) as a simple and low-cost fabrication material may fulfil the need as an ETL, but they still suffer from low PCE due to atomic defect vacancy. To delve into the issue, several dopants have been reviewed as an additive to passivate or substitute the Zn2+ vacancies, thus enhancing the charge transport mechanism. This work thereby unravels and provides a clear insight into dopant engineering in ZnO NRs ETL for PSC.


Recommended Literature
- [1] Impact of compatible solutes on the mechanical properties of fibronectin: a single molecule analysis
- [2] Front cover
- [3] The design of magneto-plasmonic nanostructures formed by magnetic Prussian Blue-type nanocrystals decorated with Au nanoparticles†
- [4] Morphogenesis of cement hydrate†
- [5] Facile fabrication of alveolate Cu2−xSe microsheets as a new visible-light photocatalyst for discoloration of Rhodamine B†
- [6] Decorating mesoporous silicon with amorphous metal–phosphorous-derived nanocatalysts towards enhanced photoelectrochemical water reduction†
- [7] Synthesis of a bimetallic conducting nano-hybrid composite of Au–Pt@PEDOT exhibiting fluorescence†
- [8] Effects of nanoparticle surface ligands on protein adsorption and subsequent cytotoxicity†
- [9] Dietary patterns, uric acid levels, and hyperuricemia: a systematic review and meta-analysis†
- [10] Tilden Lecture. Molecular recognition by synthetic receptors

Journal Name:RSC Advances
Research Products
-
CAS no.: 117902-15-5
-
CAS no.: 175069-96-2
-
CAS no.: 102185-16-0









